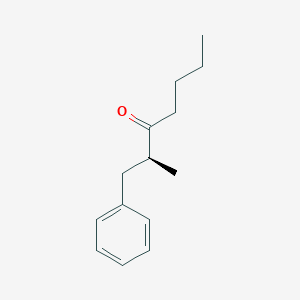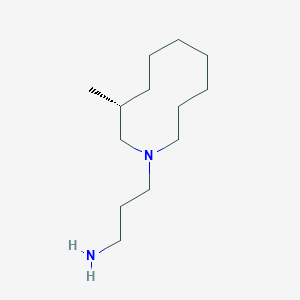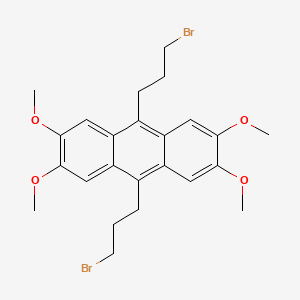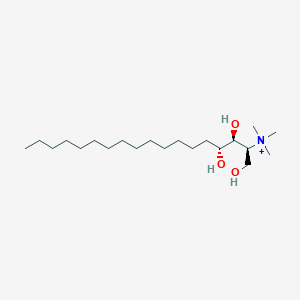![molecular formula C17H11NO B14245366 7-Oxo-7lambda~5~-benzo[a]acridine CAS No. 184424-54-2](/img/structure/B14245366.png)
7-Oxo-7lambda~5~-benzo[a]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[a]acridine 7-oxide is a derivative of acridine, a nitrogen-containing heterocyclic compound Acridines are known for their planar structure and have been extensively studied for their biological and photochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]acridine 7-oxide typically involves the oxidation of Benz[a]acridine. One common method is the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Benz[a]acridine 7-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions: Benz[a]acridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert Benz[a]acridine 7-oxide back to Benz[a]acridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Biology: Investigated for its interactions with DNA and potential use as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Wirkmechanismus
The primary mechanism by which Benz[a]acridine 7-oxide exerts its effects is through DNA intercalation. This involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. The disruption of these processes can lead to cell death, making Benz[a]acridine 7-oxide a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Acridine: The parent compound, known for its antibacterial and antimalarial properties.
Amsacrine: An acridine derivative used as an anticancer drug.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: Benz[a]acridine 7-oxide is unique due to its specific oxidation state and the presence of the oxide group, which can enhance its reactivity and potential applications compared to other acridine derivatives. Its ability to intercalate into DNA and disrupt cellular processes makes it a compound of interest for further research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
184424-54-2 |
|---|---|
Molekularformel |
C17H11NO |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
7-oxidobenzo[a]acridin-7-ium |
InChI |
InChI=1S/C17H11NO/c19-18-16-8-4-2-6-13(16)11-15-14-7-3-1-5-12(14)9-10-17(15)18/h1-11H |
InChI-Schlüssel |
WMDYMRRQFKPUSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4C=C32)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
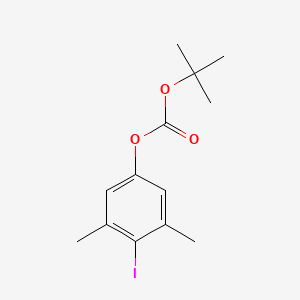
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
